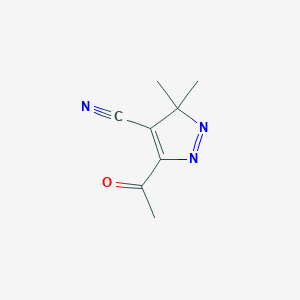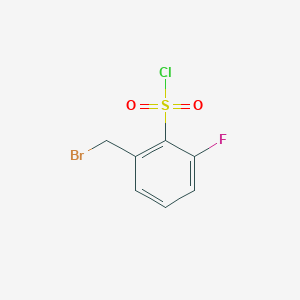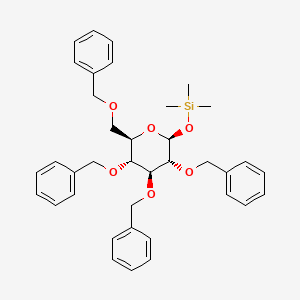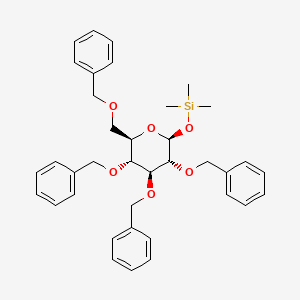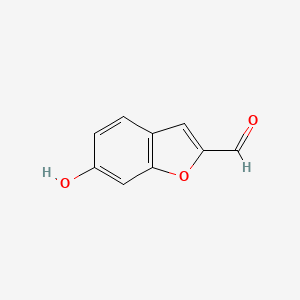
6-Hydroxybenzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxybenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 2nd position on the benzofuran ring. It is known for its significant biological activities and is a key intermediate in the synthesis of various pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-2-carbaldehyde can be achieved through several methods:
Reduction of Protected 6-Hydroxy-[2H]-benzofuran-3-one: This method involves the reduction of a protected form of the compound, followed by deprotection to yield the desired product.
Cyclocondensation of 2-(2,4-Dihydroxyphenyl)-1-nitroethane: This route involves a Nef reaction, which is a nitroalkane oxidation reaction, to form the benzofuran ring.
Decarboxylation of 6-Hydroxybenzofuran-2-carboxylic Acid: This method involves the thermal decarboxylation of the carboxylic acid derivative.
Demethylation of 6-Methoxybenzofuran: This method involves the demethylation of the methoxy derivative using sodium 1-dodecanethiolate.
Industrial Production Methods: The industrial production of this compound typically involves scalable and environmentally benign processes. One such method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization in acetic anhydride, and demethylation with sodium 1-dodecanethiolate .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
6-Hydroxybenzofuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxybenzofuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic reactions, which can modulate biological activities. The compound can inhibit enzymes, interact with DNA, and affect cellular signaling pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
6-Methoxybenzofuran: Similar in structure but with a methoxy group instead of a hydroxyl group.
6-Hydroxybenzofuran: Lacks the aldehyde group at the 2nd position.
2-Hydroxybenzofuran: Hydroxyl group at the 2nd position instead of the 6th position.
Uniqueness: 6-Hydroxybenzofuran-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H6O3 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
6-hydroxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-5,11H |
InChI Key |
SQVDUQDBKOAAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12853720.png)


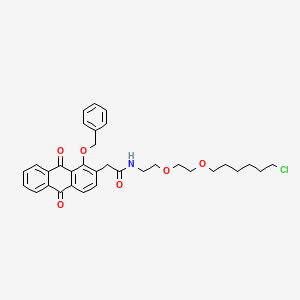
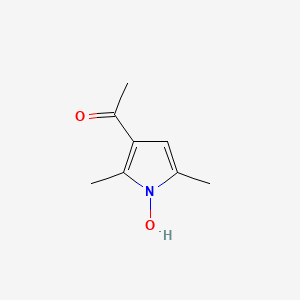
![2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole](/img/structure/B12853738.png)

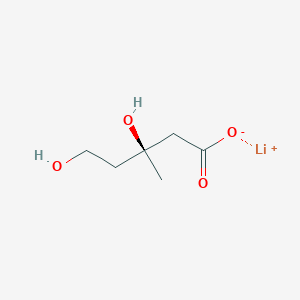
![[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate](/img/structure/B12853757.png)

